molecular formula C11H11ClO6S B1599694 (4-(Chlorosulfonyl)phenyl)methylene diacetate CAS No. 69232-47-9

(4-(Chlorosulfonyl)phenyl)methylene diacetate

Cat. No.: B1599694
CAS No.: 69232-47-9
M. Wt: 306.72 g/mol
InChI Key: MUXCHHLNVLPPPB-UHFFFAOYSA-N
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Description

(4-(Chlorosulfonyl)phenyl)methylene diacetate is an organic compound with the molecular formula C11H11ClO6S. It is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a methylene diacetate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Chlorosulfonyl)phenyl)methylene diacetate typically involves the reaction of 4-chlorosulfonylbenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general procedure involves dissolving 4-chlorosulfonylbenzaldehyde in dichloromethane, followed by the addition of triethylamine and butylamine at 0°C. The mixture is then stirred at room temperature for 30 minutes, quenched with water, and extracted with dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(Chlorosulfonyl)phenyl)methylene diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and sulfonate esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Therapeutic Potential

Research indicates that (4-(Chlorosulfonyl)phenyl)methylene diacetate may exhibit therapeutic effects in various areas:

  • Cancer Treatment : The compound has been identified as an intermediate in the synthesis of compounds targeting prostaglandin-mediated proliferation disorders. It shows promise in treating conditions such as diabetic retinopathy and tumor angiogenesis .
  • Neurodegenerative Diseases : Studies suggest that derivatives of this compound may have applications in treating neurodegenerative diseases, including Alzheimer's and Parkinson's disease, by modulating signaling pathways involved in cell survival and apoptosis .
  • Gastrointestinal Disorders : Its potential use in treating motility-related disorders has been noted, indicating a broader application in gastrointestinal health .

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials with unique properties. Its reactivity allows it to participate in various polymerization reactions, leading to the development of new polymers with enhanced thermal stability and mechanical strength.

Comparison with Related Compounds

Understanding how this compound compares with structurally similar compounds can provide insights into its unique properties:

Compound NameStructure FeaturesUnique Aspects
4-Chlorophenylmethyl acetateChlorophenyl group with an acetateSimpler structure; lacks sulfonyl functionality
4-(Chlorosulfonyl)phenolHydroxyl group instead of methylene diacetateDifferent reactivity due to hydroxyl
3-Hydroxy-2,2-dimethylpropionic acid methyl esterContains a hydroxymethyl groupKnown for potent histone deacetylase inhibition
4-ChlorobenzenesulfonamideSulfonamide functionalityPrimarily used in pharmaceuticals

The combination of both chlorosulfonyl and acetate functionalities in this compound provides diverse pathways for chemical reactivity, distinguishing it from its analogs.

Synthetic Routes

Several synthetic routes have been developed for the preparation of this compound. These methods often involve the reaction of starting materials containing chlorosulfonyl groups with various acetic acid derivatives under controlled conditions to yield the desired product.

Case Study 1: Cancer Research

In a study examining the efficacy of sulfonamide derivatives in cancer treatment, this compound was highlighted as a key intermediate for synthesizing compounds that inhibit tumor growth through modulation of angiogenesis pathways .

Case Study 2: Neurodegenerative Disease Models

Research involving animal models of Alzheimer's disease demonstrated that derivatives of this compound could improve cognitive function by reducing neuroinflammation and promoting neuronal survival through antioxidant mechanisms .

Mechanism of Action

The mechanism of action of (4-(Chlorosulfonyl)phenyl)methylene diacetate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their structure and function. The compound can inhibit enzyme activity by reacting with active site residues, thereby blocking substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Chlorosulfonyl)phenyl)methanol
  • (4-(Chlorosulfonyl)phenyl)acetic acid
  • (4-(Chlorosulfonyl)phenyl)ethyl acetate

Uniqueness

(4-(Chlorosulfonyl)phenyl)methylene diacetate is unique due to its methylene diacetate moiety, which provides additional reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications in organic synthesis and industrial processes .

Biological Activity

(4-(Chlorosulfonyl)phenyl)methylene diacetate is a synthetic organic compound with notable biological activity, particularly due to its chlorosulfonyl group. This article explores its biochemical properties, mechanisms of action, and biological effects based on diverse research findings.

The compound is characterized by its chlorosulfonyl group, which enhances its reactivity with nucleophiles. This structural feature is pivotal in its biological activity, allowing it to form covalent bonds with various biomolecules, thereby modulating their functions.

The primary mechanism of action involves the interaction of the chlorosulfonyl group with nucleophilic sites on enzymes and proteins. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit specific kinases, altering phosphorylation states and impacting cellular signaling pathways.
  • Antioxidant Activity : It exhibits properties that scavenge reactive oxygen species (ROS), providing a protective effect against oxidative stress .

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Cell Signaling : It modulates pathways such as the mitogen-activated protein kinase (MAPK) pathway, crucial for cell proliferation and apoptosis.
  • Gene Expression : The compound alters the expression of genes involved in stress responses and metabolic regulation .

Dosage Effects

The biological activity varies significantly with dosage:

  • Low Doses : Can enhance antioxidant defenses and improve metabolic functions.
  • High Doses : May induce toxicity, leading to oxidative stress and cellular damage. A specific dosage range is necessary to achieve therapeutic effects without adverse outcomes .

Study 1: Antioxidant Activity

A study demonstrated that at low concentrations, this compound significantly increased the activity of superoxide dismutase and catalase in cultured cells, suggesting a potent antioxidant effect.

Study 2: Cytotoxicity Assessment

In a toxicity assessment using HeLa cells, the compound exhibited cytotoxic effects at concentrations above 50 µM. Cell viability decreased significantly, indicating potential risks associated with high doses .

Comparative Analysis of Biological Activities

Compound Biological Activity Dosage Range for Efficacy Toxicity Observed
This compoundAntioxidant, Enzyme InhibitorLow (<50 µM) for benefits; High (>50 µM) for toxicityYes
4-ChloromethylbiphenylMutagenic in assaysNot specifiedYes
Benzyl ChlorideModerate biological activityNot specifiedYes

Metabolic Pathways

The compound is metabolized primarily by cytochrome P450 enzymes, resulting in various metabolites that may exhibit different biological activities. Understanding these metabolic pathways is crucial for assessing both therapeutic potential and safety .

Properties

IUPAC Name

[acetyloxy-(4-chlorosulfonylphenyl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXCHHLNVLPPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474388
Record name [4-(Chlorosulfonyl)phenyl]methylene diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69232-47-9
Record name [4-(Chlorosulfonyl)phenyl]methylene diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of p-toluenesulfonyl chloride (40.2 g) in acetic acid:acetic anhydride (800 mL, 1:1) was treated with conc. sulfuric acid (64 mL, 5 equivalents) at 0-5° C. Chromium trioxide (80 g, 4 equivalents) was added at such a rate that the temperature remained below 10° C. The mixture was stirred at 5-10° C. until reaction was completed as indicated by TLC. The mixture was quenched with ice water (2 L), and the solids were filtered, washed with water, and dried. The solids were combined with saturated NaHCO3 (1 L) at 25° C. for 2 hrs, filtered, dissolved in dichloromethane (1 L), dried over Na2SO4, filtered and concentrated. The residue was recrystallized from 2-3 volumes of hot acetone/pentane and cooling for 16 hrs. The crystals are filtered, and washed with cold pentane to give the product (24 g, 38%). 1H NMR (CDCl3): δ 8.09 (d, J=9 Hz, 2H), 7.77 (d, J=9 Hz, 2H), 7.73 (s, 1H), 2.16 (s, 6H).
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
catalyst
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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